Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the quinoline moiety, along with the piperazine ring, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 6-chloro-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester derivative, which is then reacted with piperazine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with a hydroxyl group on the quinoline ring.
Piperazine derivatives: Compounds with a piperazine ring that exhibit various biological activities.
Uniqueness
Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate is unique due to the combination of the quinoline and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .
Biological Activity
Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives, characterized by the presence of a piperazine ring and a carbonyl group linked to a quinoline moiety. Its molecular formula is C16H18ClN3O3, and it has a molecular weight of approximately 351.79 g/mol. The structural formula can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Research indicates that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine have shown IC50 values in the nanomolar range when tested against human cancer cell lines, indicating potent anticancer properties .
- Antimicrobial Properties : Studies have demonstrated that derivatives of 4-hydroxyquinoline possess antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .
- Anti-inflammatory Effects : Some quinoline derivatives have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine:
Safety and Toxicity
While the biological activities are promising, safety profiles must also be considered. Preliminary toxicity assessments indicate that certain quinoline derivatives can cause skin irritation and respiratory issues upon inhalation or contact . Therefore, further studies are necessary to establish comprehensive toxicological data for Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine.
Properties
Molecular Formula |
C17H18ClN3O4 |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
ethyl 4-(6-chloro-4-oxo-1H-quinoline-3-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H18ClN3O4/c1-2-25-17(24)21-7-5-20(6-8-21)16(23)13-10-19-14-4-3-11(18)9-12(14)15(13)22/h3-4,9-10H,2,5-8H2,1H3,(H,19,22) |
InChI Key |
PUEVADFJTIHWIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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